
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a cyclohexanol ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the fluorine atoms to hydrogen atoms.
Substitution: : Replacing the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of cyclohexanol derivatives.
Substitution: : Generation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can be compared to other similar compounds, such as trans-4-Aminocyclohexanol and trans-2-Aminocyclohexanol . While these compounds share structural similarities, the presence of fluorine atoms in This compound imparts unique chemical properties and reactivity.
List of Similar Compounds
trans-4-Aminocyclohexanol
trans-2-Aminocyclohexanol
trans-4-Aminocyclohexanol hydrochloride
trans-2-Aminocyclohexanol hydrochloride
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 |
Clé InChI |
YCZNBXSKUHPFKN-TYSVMGFPSA-N |
SMILES isomérique |
C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl |
SMILES canonique |
C1CC(CC(C1O)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


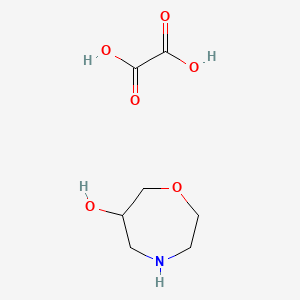
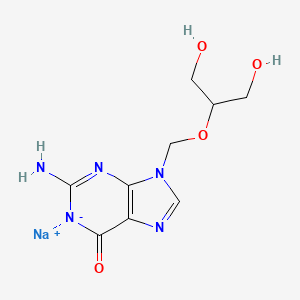
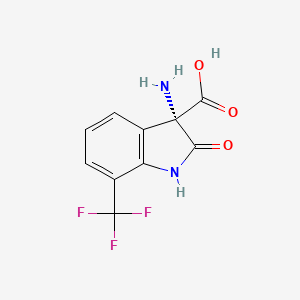
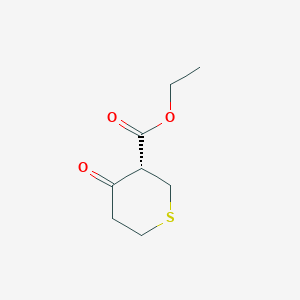
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
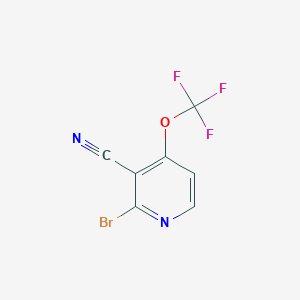
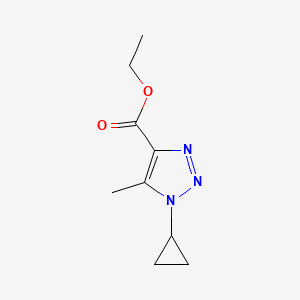
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
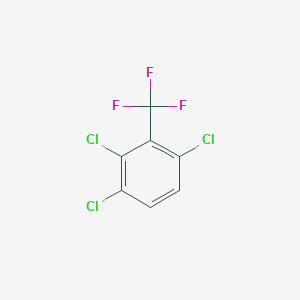
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
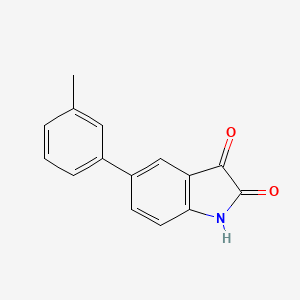
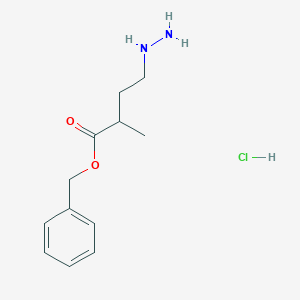
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)
